(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylating agent, followed by tert-butyl protection . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate .
- tert-Butyl (4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate .
Uniqueness
tert-Butyl (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
LGEWGFOMLJQHLL-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.